molecular formula C11H12ClNO3 B13991995 Methyl 3-(acetylamino)-5-(chloromethyl)benzoate

Methyl 3-(acetylamino)-5-(chloromethyl)benzoate

Cat. No.: B13991995
M. Wt: 241.67 g/mol
InChI Key: YUFLNKJXCHUHEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(acetylamino)-5-(chloromethyl)benzoate is a benzoic acid derivative featuring a methyl ester at the carboxyl group, an acetylamino (-NHCOCH₃) substituent at position 3, and a chloromethyl (-CH₂Cl) group at position 4. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research.

Properties

Molecular Formula

C11H12ClNO3

Molecular Weight

241.67 g/mol

IUPAC Name

methyl 3-acetamido-5-(chloromethyl)benzoate

InChI

InChI=1S/C11H12ClNO3/c1-7(14)13-10-4-8(6-12)3-9(5-10)11(15)16-2/h3-5H,6H2,1-2H3,(H,13,14)

InChI Key

YUFLNKJXCHUHEZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC(=C1)C(=O)OC)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(acetylamino)-5-(chloromethyl)benzoate typically involves multiple steps. One common method starts with the chloromethylation of methyl benzoate, followed by acetylation of the amino group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled. The use of automated systems ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(acetylamino)-5-(chloromethyl)benzoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups, leading to new derivatives.

    Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, resulting in the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can react with the chloromethyl group under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted benzoates.

Scientific Research Applications

Methyl 3-(acetylamino)-5-(chloromethyl)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(acetylamino)-5-(chloromethyl)benzoate involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with proteins, affecting their function. The chloromethyl group can participate in covalent bonding with nucleophilic sites on biomolecules, leading to changes in their activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Analysis

Methyl 3-(Chloromethyl)Benzoate
  • Structure: Lacks the acetylamino group at position 3.
  • Properties: Lower molecular weight (184.62 g/mol vs. ~255.7 g/mol for the target compound), higher lipophilicity due to the absence of the polar acetylamino group. Boiling point: 269–270°C; density: 1.285 g/mL .
  • Applications : Primarily used as a reactive intermediate in synthesizing pesticides and dyes.
Methyl 3-Amino-5-Chlorobenzoate (CAS 21961-31-9)
  • Structure: Amino (-NH₂) instead of acetylamino at position 3; chloro (-Cl) instead of chloromethyl at position 5.
  • Properties: Molecular weight 185.61 g/mol; basic amino group increases solubility in acidic media. Lacks the reactive chloromethyl site, limiting its utility in alkylation reactions .
Methyl 2-Amino-5-Chlorobenzoate (CAS 5202-89-1)
  • Structure: Amino and chloro groups at positions 2 and 5, respectively.
  • Properties : Density 1.2797 g/mL; used in synthesizing anthranilic acid derivatives. The positional isomerism alters electronic effects and steric hindrance compared to the target compound .
Dimethyl 5-(Chloromethyl)Benzene-1,3-Dicarboxylate
  • Structure : Two ester groups and a chloromethyl substituent.
  • Properties : Higher molecular weight (258.68 g/mol) due to dual esters; reactive chloromethyl group enables cross-linking in polymer chemistry .

Physicochemical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) Density (g/mL) Key Functional Groups
Methyl 3-(acetylamino)-5-(chloromethyl)benzoate* ~255.7 Not reported ~1.2–1.3 Acetylamino, Chloromethyl
Methyl 3-(chloromethyl)benzoate 184.62 269–270 1.285 Chloromethyl
Methyl 3-amino-5-chlorobenzoate 185.61 Not reported 1.2797 Amino, Chloro
Dimethyl 5-(chloromethyl)benzene-1,3-dicarboxylate 258.68 Not reported Not reported Chloromethyl, Dual esters

*Estimated based on structural analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.